DMPS is a colorless liquid or solid at room temperature []. It has not been widely studied in nature, but it is synthesized for use in various scientific research applications [, ].
The key feature of DMPS's structure is the central silicon atom (Si) bonded to two methyl groups (CH3) and a phenyl group (C6H5) on one side, and a hydroxyl group (OH) on the other side []. This structure can be represented by the following formula:
CSi: CH3(C6H5)(OH)
The phenyl group provides aromatic character to the molecule, while the hydroxyl group makes it slightly polar and allows it to participate in hydrogen bonding [].
DMPS is a versatile building block used in several organic synthesis reactions. Here are some notable examples:
R-X + (CH3)2PhSi-B(pin) -> R-Si(CH3)2Ph + BX(pin) (Equation 1)where R is an organic group, X is a leaving group (e.g., Cl, Br, I), B(pin) is pinacolborane (a boron-based coupling reagent), and Ph represents the phenyl group.
DMPS can be used to introduce a dimethylphenylsilyl end group onto highly branched poly(dimethylsiloxane) (PDMS) polymers []. This modification can influence the properties of the polymer, such as its surface characteristics.
DMPS can react with vinylgermanes under ruthenium catalysis to form germasiloxanes, which are hybrid materials containing silicon and germanium atoms.
DMPS itself does not have a known biological mechanism of action. However, the dimethylphenylsilyl group introduced through DMPS in coupling reactions can influence the biological properties of the resulting molecule. For example, it can improve lipophilicity (fat solubility) or affect protein binding [].
Dimethylphenylsilane can be synthesized through several methods:
Dimethylphenylsilane has several notable applications:
Interaction studies involving dimethylphenylsilane primarily focus on its reactivity with various nucleophiles and electrophiles. For instance, studies have shown that it can react with iodomethane to form new organosilicon compounds, enhancing molecular diversity and structural complexity in synthetic applications . Furthermore, its interactions with different organometallic reagents have been explored to assess the compatibility and efficiency of synthesizing complex silanes.
Several compounds share structural similarities with dimethylphenylsilane. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trimethylsilane | Simple structure; used primarily as a reagent | |
Phenyltrimethoxysilane | Contains methoxy groups; used for surface modification | |
Diphenylmethylsilane | Contains two phenyl groups; more sterically hindered | |
Dimethyldiphenylsilane | More complex; used for advanced polymer synthesis |
Dimethylphenylsilane stands out due to its specific combination of both methyl and phenyl groups, which influences its reactivity and application potential in organic synthesis compared to other silanes that may lack such structural diversity. Its unique properties make it particularly valuable in specialized chemical processes where both hydrophobicity and reactivity are desired.
Irritant